Ethopabate

Vue d'ensemble

Description

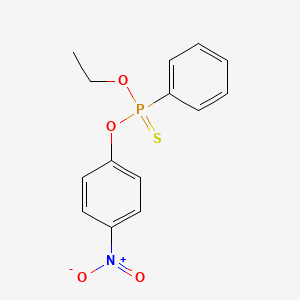

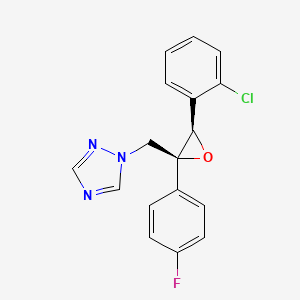

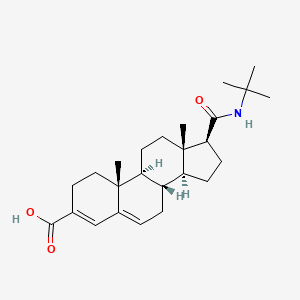

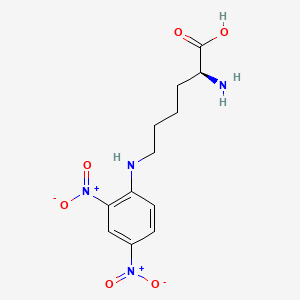

L’éthopabate est un composé chimique principalement utilisé comme coccidiostatique chez la volaille. Il est connu pour sa capacité à prévenir et à traiter la coccidiose, une maladie parasitaire affectant le tractus intestinal des animaux, en particulier la volaille . Le composé est presque inodore et se présente sous la forme d’une poudre blanche à blanc légèrement rougeâtre . Sa formule chimique est C12H15NO4, et sa masse molaire est de 237,25 g/mol .

Applications De Recherche Scientifique

Ethopabate has several scientific research applications, particularly in the fields of veterinary medicine and agriculture. It is widely used as a feed additive to promote the effective use of nutrient components in poultry feeds . Additionally, this compound is used in combination with other anticoccidial drugs, such as amprolium and sulfaquinoxaline, to enhance its efficacy . Research has also focused on the determination of this compound residues in chicken muscles, liver, and eggs, highlighting its importance in food safety and quality control .

Mécanisme D'action

L’éthopabate exerce ses effets en interférant avec la voie de synthèse du folate chez les parasites. Il entre en compétition avec l’acide para-aminobenzoïque pour son absorption par le parasite, inhibant ainsi la synthèse de l’acide folique . Cette perturbation de la synthèse du folate conduit finalement à la mort du parasite. L’éthopabate est particulièrement efficace contre les formes intestinales des coccidies et a montré une bonne activité contre diverses souches d’Eimeria .

Méthodes De Préparation

L’éthopabate peut être synthétisé par différentes méthodes. Une voie de synthèse courante implique la réaction du p-acétaminosalicylate de méthyle avec le sulfate de diéthyle en présence de triéthylamine dans l’acétone . La réaction est généralement effectuée à des températures comprises entre 40 °C et 65 °C pendant environ 12 heures . Les méthodes de production industrielle impliquent souvent la préparation de l’éthopabate en combinaison avec d’autres composés, tels que la nicarbazine, pour améliorer sa solubilité et sa stabilité .

Analyse Des Réactions Chimiques

L’éthopabate subit plusieurs types de réactions chimiques, notamment :

Oxydation : L’éthopabate peut être oxydé dans des conditions spécifiques, bien que les informations détaillées sur les produits d’oxydation soient limitées.

Substitution : L’éthopabate peut subir des réactions de substitution, en particulier impliquant ses groupes fonctionnels ester et amide.

Les réactifs couramment utilisés dans ces réactions comprennent le chloroforme, le méthanol, l’éthanol et le carbonate de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de recherche scientifique

L’éthopabate a plusieurs applications de recherche scientifique, en particulier dans les domaines de la médecine vétérinaire et de l’agriculture. Il est largement utilisé comme additif alimentaire pour favoriser l’utilisation efficace des composants nutritifs dans les aliments pour volaille . De plus, l’éthopabate est utilisé en combinaison avec d’autres médicaments anticoccidiens, tels que l’amprolium et la sulfaquinoxaline, pour améliorer son efficacité . La recherche s’est également concentrée sur la détermination des résidus d’éthopabate dans les muscles, le foie et les œufs de poulet, soulignant son importance dans la sécurité alimentaire et le contrôle de la qualité .

Comparaison Avec Des Composés Similaires

L’éthopabate est souvent comparé à d’autres coccidiostatiques, tels que l’amprolium, la sulfaquinoxaline et la nicarbazine. Bien que tous ces composés soient utilisés pour prévenir et traiter la coccidiose, l’éthopabate est unique dans son mécanisme d’action spécifique et sa capacité à améliorer l’efficacité d’autres médicaments anticoccidiens lorsqu’il est utilisé en combinaison . Des composés similaires comprennent :

Amprolium : Un autre coccidiostatique qui agit en inhibant l’absorption de la thiamine chez les parasites.

Sulfaquinoxaline : Un antibiotique sulfonamide utilisé pour traiter la coccidiose en inhibant la synthèse de l’acide folique.

Nicarbazine : Une combinaison de deux composés qui perturbent le métabolisme énergétique des parasites.

La capacité unique de l’éthopabate à interférer avec la synthèse du folate et ses effets synergiques lorsqu’il est utilisé avec d’autres médicaments en font un outil précieux dans la prévention et le traitement de la coccidiose chez la volaille .

Propriétés

IUPAC Name |

methyl 4-acetamido-2-ethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-4-17-11-7-9(13-8(2)14)5-6-10(11)12(15)16-3/h5-7H,4H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVWOKSKFSBNGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)NC(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046264 | |

| Record name | Ethopabate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59-06-3 | |

| Record name | Ethopabate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethopabate [USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethopabate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-acetamido-2-ethoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHOPABATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4X3L6068O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Ethopabate?

A: this compound functions as an anticoccidial drug by acting as a structural analog of para-aminobenzoic acid (PABA). [] It disrupts the folic acid synthesis pathway in coccidia, ultimately inhibiting their growth and replication. [, ]

Q2: How does this compound differ from other anticoccidial agents like Sulfaquinoxaline in terms of its mechanism?

A: While both this compound and Sulfaquinoxaline target the PABA-folic acid metabolic pathway in coccidia, they exhibit different sensitivities across various strains. Research suggests that the strain most sensitive to this compound was among those most resistant to Sulfaquinoxaline, highlighting potential variations in their binding affinities or target enzymes within this pathway. []

Q3: What are the downstream effects of this compound's disruption of the folic acid pathway in coccidia?

A: Disruption of the folic acid synthesis pathway in coccidia leads to the depletion of essential metabolites like tetrahydrofolic acid, which is crucial for various metabolic processes, including DNA synthesis and amino acid metabolism. This ultimately results in the inhibition of parasite growth and replication, effectively controlling coccidiosis. []

Q4: What is the molecular formula and weight of this compound?

A: this compound is represented by the molecular formula C12H15NO4 and has a molecular weight of 237.25 g/mol. [, ]

Q5: What are the key spectroscopic characteristics of this compound?

A: Spectrofluorimetric analysis of this compound reveals native fluorescence in water with an excitation wavelength of 270 nm and an emission wavelength of 364 nm. [] This characteristic allows for sensitive detection and quantification of the drug in various matrices. [, , ]

Q6: What is known about the stability of this compound under different storage conditions?

A: Studies show that this compound exhibits stability under various conditions, including accelerated conditions of 40°C and 75% relative humidity for up to 6 months. [] This stability is crucial for its formulation into various dosage forms. [, ]

Q7: What formulation strategies are employed to enhance the solubility and bioavailability of this compound?

A: To overcome its limited water solubility, this compound is often formulated as an inclusion complex with Beta-cyclodextrin derivatives or water-soluble cyclodextrin polymers. [] This inclusion technology significantly improves the drug's solubility in water, making it suitable for liquid or solid anticoccidial preparations. [, ]

Q8: How does the use of sodium carbonate as a co-solvent impact the formulation of this compound in combination products?

A: The addition of sodium carbonate significantly improves the solubility of Sulfaquinoxaline, which is often combined with this compound in anticoccidial preparations. [] This approach ensures optimal dissolution and bioavailability of both drugs in the final product.

Q9: How is this compound metabolized in chickens, and what are the major metabolites?

A: Following oral ingestion, chickens extensively metabolize this compound. The majority of the drug is excreted in the urine, with 80-85% identified as metabolites, including 2-ethoxy-4-acetamidobenzoic acid, 2-ethoxy-4-aminobenzoic acid, and 2-ethoxy-4-amino-5-hydroxybenzoic acid-5-O-sulfate. []

Q10: What is the significance of m-phenetidine in this compound metabolism and analysis?

A: Most this compound metabolites, except for the 5-hydroxylated form, can be converted to m-phenetidine. This conversion forms the basis of a convenient assay for quantifying this compound levels in biological samples. []

Q11: What is the prevalence of resistance to this compound in coccidia field isolates?

A: Field studies reveal a concerning prevalence of resistance to the Amprolium and this compound combination in coccidia isolates. In one study, 46% of isolates demonstrated resistance to this combination. []

Q12: What analytical methods are commonly employed for the detection and quantification of this compound in various matrices?

A12: Several analytical techniques are used for this compound analysis, including:

- High-Performance Liquid Chromatography (HPLC): Offers high sensitivity and selectivity for this compound determination in feed, [] chicken tissues, [, , ] and plasma. []

- Spectrofluorimetry: Utilizes this compound's native fluorescence for sensitive quantification in veterinary formulations [] and chicken tissues. []

- Gas Chromatography (GC): Involves derivatization of this compound to enhance its volatility and detectability in chicken tissues. [, ]

- Thin Layer Chromatography (TLC): Offers a simple and cost-effective approach for quantifying this compound in veterinary preparations. [, ]

- Enzyme-Linked Immunosorbent Assay (ELISA): Employs monoclonal antibodies for rapid and sensitive screening of this compound residues in chicken tissues. [, ]

Q13: How is this compound extracted from complex matrices like feed and chicken tissues for analysis?

A: this compound is typically extracted from feed using solvents like methanol or tetrahydrofuran, often assisted by sonication or overnight soaking. [, ] For chicken tissues, acetonitrile is a common extraction solvent, followed by cleanup steps like solid-phase extraction or Florisil column chromatography. [, , , ]

Q14: What are the key considerations for validating analytical methods used for this compound determination?

A: Analytical method validation for this compound ensures accuracy, precision, specificity, linearity, and limits of detection and quantification adhere to established guidelines like ICH guidelines and ISO/IEC 17025:2005. [, , ] These validated methods guarantee reliable and reproducible results for regulatory compliance and quality control purposes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.